1-(3,4-Dichlorophenyl)-3-(4-ethylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dichlorophenyl)-3-(4-ethylphenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of two aromatic rings substituted with chlorine and ethyl groups, respectively
Preparation Methods
The synthesis of 1-(3,4-Dichlorophenyl)-3-(4-ethylphenyl)urea typically involves the reaction of 3,4-dichloroaniline with 4-ethylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
1-(3,4-Dichlorophenyl)-3-(4-ethylphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The aromatic rings can undergo substitution reactions, where chlorine or ethyl groups are replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-3-(4-ethylphenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(4-ethylphenyl)urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
1-(3,4-Dichlorophenyl)-3-(4-ethylphenyl)urea can be compared with other urea derivatives, such as:
1-(3,4-Dichlorophenyl)-3-phenylurea: Lacks the ethyl group, which may affect its reactivity and biological activity.
1-(4-Chlorophenyl)-3-(4-ethylphenyl)urea: Has a single chlorine substituent, potentially altering its chemical properties.
1-(3,4-Dichlorophenyl)-3-(4-methylphenyl)urea: The presence of a methyl group instead of an ethyl group can influence its behavior in chemical reactions and biological systems.
These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.
Properties
CAS No. |
29771-69-5 |
---|---|
Molecular Formula |
C15H14Cl2N2O |
Molecular Weight |
309.2 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(4-ethylphenyl)urea |
InChI |
InChI=1S/C15H14Cl2N2O/c1-2-10-3-5-11(6-4-10)18-15(20)19-12-7-8-13(16)14(17)9-12/h3-9H,2H2,1H3,(H2,18,19,20) |
InChI Key |
IXJKRUZGUMHWOX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.